Calcium heptadecanoate
Description
Calcium heptadecanoate (CAS No. 4499-95-0) is the calcium salt of heptadecanoic acid. nih.govchemicalbook.com It is a metal carboxylate, a class of compounds attracting significant scientific interest. This compound consists of a calcium ion (Ca²⁺) ionically bonded to two heptadecanoate anions. evitachem.com Its chemical formula is C₃₄H₆₆CaO₄. nih.govlookchem.com
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
|---|---|---|
| Molecular Formula | C₃₄H₆₆CaO₄ | nih.govchemicalbook.comlookchem.com |
| Molecular Weight | ~579.0 g/mol | nih.govevitachem.com |
| CAS Number | 4499-95-0 | nih.govchemicalbook.comlookchem.com |
| Appearance | White fine powder | lookchem.com |
| Boiling Point | 298.5°C at 760 mmHg | lookchem.comlookchem.com |
| Flash Point | 158.4°C | lookchem.comlookchem.com |
| IUPAC Name | calcium;heptadecanoate | nih.gov |
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
4499-95-0 |
|---|---|
Molecular Formula |
C34H66CaO4 |
Molecular Weight |
579.0 g/mol |
IUPAC Name |
calcium;heptadecanoate |
InChI |
InChI=1S/2C17H34O2.Ca/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19;/h2*2-16H2,1H3,(H,18,19);/q;;+2/p-2 |
InChI Key |
UJPOLGDCBGQHSF-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCC(=O)[O-].[Ca+2] |
Origin of Product |
United States |
Synthetic Methodologies and Mechanistic Aspects of Calcium Heptadecanoate Formation
Established Synthetic Pathways for Calcium Heptadecanoate and Related Long-Chain Carboxylates
The synthesis of this compound and analogous long-chain calcium carboxylates typically relies on the reaction between a soluble calcium salt and a source of the heptadecanoate anion. The choice of pathway can influence the physical characteristics of the resulting salt, such as its crystallinity, particle size, and morphology.
Direct Precipitation and Salt Metathesis Approaches
The most common and straightforward method for synthesizing this compound is through a direct precipitation reaction, also known as salt metathesis or double displacement. wikipedia.org This approach involves combining aqueous solutions of a soluble calcium salt, such as calcium chloride (CaCl₂) or calcium nitrate (B79036) (Ca(NO₃)₂), with a solution of an alkali metal heptadecanoate, typically sodium heptadecanoate (NaC₁₇H₃₃O₂). researchgate.netderpharmachemica.com
The reaction proceeds due to the significant difference in solubility between the reactants and the products. This compound is sparingly soluble in water, and its formation as a solid precipitate drives the reaction to completion according to Le Châtelier's principle. nih.gov The general chemical equation for this process is:
Ca²⁺(aq) + 2 C₁₇H₃₃O₂⁻(aq) → Ca(C₁₇H₃₃O₂)₂(s)
This method is widely applicable for many long-chain carboxylates. The anionic part of the soap (heptadecanoate) undergoes a cation exchange with the calcium ions, leading to the formation of the insoluble calcium salt. nih.govresearchgate.net The process is thermodynamically favorable and typically results in high yields with relative simplicity. nih.gov
Solvent-Mediated and Controlled Crystallization Techniques
The properties of the precipitated this compound can be finely tuned by controlling the crystallization environment, particularly the solvent system. Solvent-mediated crystallization involves the use of single or mixed-solvent systems to influence the nucleation and growth of the salt crystals. whiterose.ac.uk The addition of a miscible organic co-solvent, such as ethanol (B145695), to an aqueous crystallization solution can alter the solvent's physical properties, including its dielectric constant and polarity. whiterose.ac.uk
This modification of the solvent environment can significantly enhance the effects of any additives present and modify crystal morphology. whiterose.ac.ukresearchgate.net For instance, research on calcium carbonate has shown that varying the ratio of ethanol to water can shift the resulting crystal polymorph from calcite to vaterite. whiterose.ac.uk While specific data for this compound is limited, these principles are generally applicable to the crystallization of inorganic salts. The underlying mechanism involves altering the water activity, which affects the dehydration of the calcium and carboxylate ions required for their incorporation into the crystal lattice. whiterose.ac.uk This versatile approach provides a powerful means of controlling crystallization processes and achieving desired physical properties in the final product. whiterose.ac.uk
Application of Green Chemistry Principles in this compound Synthesis
In line with the increasing demand for sustainable chemical processes, green chemistry principles are being applied to the synthesis of calcium carboxylates. These approaches focus on using environmentally benign solvents, renewable starting materials, and energy-efficient conditions. rsc.org
A key strategy is the use of water as the primary solvent, avoiding volatile or toxic organic solvents. saudijournals.com Furthermore, the heptadecanoic acid precursor can potentially be derived from biomass. Processes like the MixAlco process ferment biomass to produce a mixture of carboxylic acids, which are then neutralized with a base like calcium carbonate to form calcium carboxylate salts. core.ac.uk Another green approach involves the synthesis of calcium-based catalysts or nanoparticles using plant extracts, which is an eco-friendly methodology that avoids hazardous reagents. saudijournals.com For example, a facile green strategy has been used to prepare calcium carbonate hollow spheres under ambient conditions without toxic agents, a principle that could be adapted for carboxylate salts. htu.edu.cn
Reaction Kinetics and Mechanistic Elucidation of Heptadecanoate Salt Formation
Understanding the reaction kinetics and the underlying mechanism of salt formation is crucial for optimizing the synthesis of this compound. This involves studying the rate of reaction and how various parameters influence the yield and purity of the product.
Kinetic Studies of Carboxylate Complexation and Salt Formation
The formation of this compound from aqueous solution is a multi-step process. It begins with the complexation of calcium ions (Ca²⁺) with the carboxylate anions (C₁₇H₃₃O₂⁻). cnr.itrsc.org This is followed by nucleation, where small clusters of the salt aggregate to form stable nuclei, and subsequent crystal growth. For long-chain carboxylates, the precipitation is often rapid due to the low solubility of the resulting salt. rsc.orgresearchgate.net
Studies on similar systems, such as the formation of calcium phosphate (B84403) in the presence of carboxylate molecules, show that the initial stages involve the nucleation of amorphous primary nanoparticles. cnr.itrsc.org The rate of this process is influenced by the strength of the binding between the calcium ion and the carboxylate group. rsc.org The kinetics of crystal growth are then controlled by factors like temperature and the concentration of carboxylate ions. cnr.itrsc.org Research on calcite dissolution in the presence of carboxylic acids indicates that at low acid concentrations, a surface chemical reaction is the rate-limiting step. wiserpub.com Conversely, at higher concentrations, the formation of a less soluble calcium carboxylate layer can hinder the process. wiserpub.com
Influence of Reaction Parameters on Synthetic Yields and Purity Profiles
The yield and purity of synthesized this compound are highly dependent on several key reaction parameters. The optimization of these parameters is essential for achieving a high-quality product efficiently. eurjchem.com
Temperature : Temperature affects both the reaction rate and the solubility of the reactants and products. Increasing the temperature generally increases the reaction rate. eurjchem.com However, for long-chain carboxylates, temperature also controls the release of Ca²⁺ ions from any initial complexes formed, which can influence the number and size of the particles that nucleate. cnr.itrsc.org As shown in studies of related calcium salts, there is often an optimal temperature beyond which the yield may plateau or even decrease. eurjchem.com
pH : The pH of the reaction medium is a critical parameter. For the reaction to proceed, the heptadecanoic acid must be in its deprotonated, anionic form (heptadecanoate). This requires a sufficiently alkaline pH. google.com Studies on the synthesis of other calcium salts demonstrate that increasing the pH can improve the crystallinity and the Ca/P ratio in calcium phosphates. derpharmachemica.com For calcium [S,S]-EDDS salt, optimal precipitation occurs within a specific pH range (e.g., 9.0 to 11.0). google.com
Reactant Concentration : The concentration of the calcium and heptadecanoate ions in the solution determines the level of supersaturation, which is the driving force for precipitation. Higher concentrations can lead to faster nucleation but may result in smaller, potentially amorphous particles. dtu.dk Controlling the concentration is therefore key to managing the particle size and purity of the final product. google.com
Reaction Time : Sufficient reaction time is necessary to ensure the reaction proceeds to completion and maximizes the yield. eurjchem.com Studies on the synthesis of calcium propionate (B1217596) show a clear trend of increasing yield with longer reaction times until an equilibrium is reached. eurjchem.com
The following tables, based on findings from analogous calcium salt syntheses, illustrate the typical effects of these parameters.
Table 1: Influence of Reaction Temperature on Product Yield Based on principles observed in calcium propionate synthesis. eurjchem.com
| Temperature (°C) | Percentage Yield (%) |
| 60 | 70.01 |
| 80 | 85.03 |
| 90 | 87.04 |
| 100 | 89.02 |
Table 2: Influence of Reaction Time on Product Yield Based on principles observed in calcium propionate synthesis. eurjchem.com
| Reaction Time (hours) | Percentage Yield (%) |
| 1.0 | 75.21 |
| 1.5 | 80.15 |
| 2.0 | 83.56 |
| 2.5 | 85.03 |
Derivatization Strategies and Functionalization of the Heptadecanoate Ligand in Calcium Complexes
The functionalization of the heptadecanoate ligand within a calcium complex, or the derivatization of heptadecanoic acid prior to its coordination with calcium, represents a key strategy for tuning the physicochemical properties of the resulting material. These modifications can alter solubility, thermal stability, and reactivity, opening avenues for new applications. While specific studies on this compound are not abundant, derivatization strategies can be inferred from research on other long-chain fatty acids and ligands in metal complexes.
Pre-coordination Functionalization of Heptadecanoic Acid: The most direct approach involves modifying the heptadecanoic acid molecule before it is reacted with a calcium source. The long alkyl chain (C16) of heptadecanoic acid offers a hydrocarbon backbone that can be functionalized.
Terminal Functionalization: Catalytic methods can be employed to introduce functional groups at the terminal (ω) position of the fatty acid chain. Isomerizing functionalization reactions, for example, can convert internal double bonds (if present in an unsaturated analogue) to a terminal functional group. acs.orgacs.org For a saturated chain like heptadecanoate, selective terminal C-H activation would be a more advanced and challenging approach.
Chain Functionalization: Introducing functional groups along the alkyl chain is another possibility. For instance, conversion to an unsaturated derivative would allow for reactions like epoxidation or dihydroxylation at the double bond.
Post-coordination Functionalization: Modifying the heptadecanoate ligand after it has already coordinated to the calcium ion is more complex, as the reaction conditions must not disrupt the calcium carboxylate bond. Research in areas like metal-organic frameworks (MOFs), which feature metal-carboxylate linkages, provides insight into such postsynthetic modifications. researchgate.net Potential strategies include:
Amine Functionalization: If a derivative of heptadecanoic acid containing a reactive group (e.g., a bromo-substituent) were used, this could be converted to an amine via nucleophilic substitution after the calcium complex is formed.
Esterification/Amidation: While the carboxylate group is coordinated to calcium, derivatization at this site is generally not feasible without breaking the metal-ligand bond. However, if other functional groups are present on the alkyl chain (e.g., a hydroxyl group), they could be esterified or otherwise modified. sigmaaldrich.com
The following table summarizes potential derivatization strategies that could be theoretically applied to the heptadecanoate ligand for use in calcium complexes.
| Strategy | Reaction Type | Functional Group Introduced | Potential Effect on Complex Properties |
| Pre-coordination | Catalytic Isomerizing Hydroboration/Oxidation | Hydroxyl (-OH) | Increases polarity and potential for hydrogen bonding. |
| Pre-coordination | Catalytic Isomerizing Amination | Amine (-NH2) | Introduces basic sites, alters coordination potential. |
| Pre-coordination | Halogenation | Halogen (-Br, -Cl) | Provides a reactive site for further modification. |
| Post-coordination | Nucleophilic Substitution (on a pre-functionalized ligand) | Azide (-N3), Thiol (-SH) | Introduces new functionalities for cross-linking or binding. |
These derivatization approaches offer a pathway to create tailored this compound-based materials with specific functionalities, although experimental validation for each strategy would be required. nih.gov
Process Optimization and Scale-Up Considerations in Academic Synthetic Endeavors
The synthesis of this compound in a laboratory setting typically involves a precipitation or metathesis reaction. A common method is the reaction of sodium heptadecanoate (formed by saponifying heptadecanoic acid with sodium hydroxide) with a soluble calcium salt like calcium chloride (CaCl₂) in an aqueous or alcoholic medium. core.ac.uk Another approach is the direct reaction of heptadecanoic acid with a calcium source such as calcium oxide (CaO) or calcium hydroxide (B78521) (Ca(OH)₂). researchgate.net Optimizing this process for yield, purity, and desired physical properties (e.g., particle size) involves careful control over several reaction parameters.
Key Optimization Parameters:
Temperature: The reaction temperature influences both reaction kinetics and the crystallinity of the product. For precipitation reactions, studies on analogous calcium stearate (B1226849) show that higher temperatures (e.g., 75°C vs. room temperature) can lead to more complete conversion of the fatty acid to the calcium salt. akjournals.com However, excessively high temperatures can promote the formation of undesirable by-products or larger agglomerates. For direct fusion or saponification methods, temperatures must be high enough to melt the fatty acid and facilitate the reaction, often in the range of 130-180°C. scielo.brscielo.br
pH: The pH of the reaction medium is critical, especially in precipitation methods. For the formation of calcium carbonate, a related precipitation process, pH affects the supersaturation of the solution and the resulting crystal polymorph and particle size. rsc.orgresearchgate.netacs.org In the synthesis of calcium carboxylates, the pH must be controlled to ensure the fatty acid is in its carboxylate (anionic) form to react with Ca²⁺ ions. A basic medium is generally preferred. lubrizol.com
Reactant Concentration and Stoichiometry: The ratio of calcium ions to fatty acid is a key factor. In the production of calcium soaps from coconut fatty acid distillate, increasing the molar ratio of the calcium source (CaO or CaCl₂) to the fatty acid resulted in a higher conversion of fatty acids into the desired soap product. mdpi.com The concentration of reactants also impacts the rate of precipitation and particle size; higher supersaturation can lead to faster nucleation and smaller particles. rsc.org
Solvent Medium: The choice of solvent affects the solubility of reactants and the morphology of the precipitated product. For calcium stearate, ethanol has been shown to be an efficient medium for complete conversion, whereas less polar solvents like dichloromethane (B109758) can result in incomplete reaction and contamination of the product with unreacted stearic acid. akjournals.com
Mixing and Agitation: Adequate mixing is essential to ensure a homogeneous reaction environment, particularly in heterogeneous systems (e.g., solid CaO in molten fatty acid). Proper agitation improves mass transfer and leads to a more uniform product and higher conversion rates. matec-conferences.org
The following table outlines the influence of key parameters on the synthesis of calcium carboxylates, based on findings from related systems.
| Parameter | Condition | Observed Effect | Reference System |
| Temperature | Increased from RT to 75°C | Higher conversion of acid to salt, higher thermal stability of product. | Calcium Stearate akjournals.com |
| pH | Increased from acidic to basic | Improves deprotonation of fatty acids, enhancing reaction with Ca²⁺. | General Carboxylate Polymers lubrizol.com |
| Reactant Ratio | Increased mole ratio of Ca²⁺ to fatty acid (up to 2.5) | Lower residual free fatty acid, indicating higher conversion. | Calcium Soap from CFAD mdpi.com |
| CaO Particle Size | Decreased from 640 µm to <177 µm | Higher reaction conversion and lower moisture content in the final product. | Calcium Soap from PFAD matec-conferences.org |
| Solvent | Ethanol vs. Dichloromethane | Ethanol led to complete conversion; dichloromethane resulted in impure product. | Calcium Stearate akjournals.com |
Scale-Up Considerations: Transitioning a laboratory synthesis to a larger scale introduces several challenges.
Mass and Heat Transfer: In larger reactors, ensuring uniform temperature and reactant concentration becomes more difficult. Inefficient mixing can lead to localized "hot spots" or areas of high concentration, resulting in a non-uniform product with a broad particle size distribution. researchgate.net
Method Selection: While precipitation in aqueous solution is common in the lab, it generates large volumes of wastewater. For larger scales, a "dry fusion" process, reacting molten fatty acid directly with calcium oxide, can be more practical and environmentally benign as it avoids the use of organic solvents and extensive washing steps. google.com
Product Isolation and Drying: Filtering and drying large quantities of the fine, often low-density, this compound powder can be challenging. The efficiency of washing to remove impurities like unreacted starting materials or by-product salts (e.g., NaCl) is critical for achieving high purity. google.com The final product's low water content is often a key quality parameter. matec-conferences.org
Academic scale-up endeavors must balance the desire for high yield and purity with practical considerations of equipment, handling, and waste disposal.
Theoretical and Computational Chemistry Studies on Calcium Heptadecanoate Systems
Quantum Mechanical Investigations of Calcium Heptadecanoate Molecular and Electronic Structure
Quantum mechanics (QM) forms the fundamental basis for understanding the behavior of electrons in molecules, which dictates their structure, bonding, and properties. udel.edu For this compound, QM investigations focus on the nature of the ionic bond between the calcium ion (Ca²⁺) and the two heptadecanoate anions (CH₃(CH₂)₁₅COO⁻) and the electronic characteristics of the carboxylate headgroup.
Electronic Structure Calculations and Bonding Characterization
The electronic structure of this compound is dominated by the ionic bond between the divalent calcium cation and the negatively charged carboxylate groups of the two heptadecanoate anions. Electronic structure calculations, often employing Density Functional Theory (DFT), can elucidate the nature of this interaction.
Bonding Nature: The bond is primarily electrostatic. The calcium atom, having a valence electronic configuration ending in 4s², readily loses two electrons to form a stable Ca²⁺ ion. youtube.com Each heptadecanoate anion features a carboxylate group where the negative charge is delocalized across the two oxygen atoms. DFT studies on analogous calcium carboxylate systems confirm a significant charge transfer from the carboxylate group to the calcium ion, which stabilizes the complex. nih.gov
Orbital Interactions: While predominantly ionic, some degree of orbital interaction or covalency can be assessed. Calculations can map the molecular orbitals, showing the contribution of calcium's vacant orbitals (like 4s and 3d) and the oxygen's p-orbitals from the carboxylate group. nih.gov Studies on similar systems show that near the equilibrium distance, charge transfer is significant, leading to non-negligible differences between purely ionic models and more accurate DFT potential curves. nih.gov
Charge Distribution: The electrostatic potential can be mapped onto the molecular surface, visually representing the charge distribution. nih.gov This would clearly show the high positive charge density around the calcium ion and the negative potential concentrated on the carboxylate head, while the long hydrocarbon tail remains largely neutral and nonpolar.
Interactive Table: Predicted Electronic Properties of Ca(C₁₇H₃₃O₂)₂ Below is a conceptual data table summarizing properties that could be determined through electronic structure calculations.
| Property | Predicted Characteristic | Computational Method | Significance |
| Bonding Type | Primarily Ionic | DFT, Mulliken | Determines the salt-like nature and high melting point of the compound. |
| Charge on Ca ion | Close to +2e | DFT | Confirms the electrostatic nature of the interaction. |
| Charge on -COO⁻ group | Approx. -1e (delocalized) | DFT, NBO Analysis | Explains the coordination of the calcium ion and the stability of the headgroup. |
| HOMO-LUMO Gap | Large | DFT | A large energy gap is indicative of high chemical stability and low reactivity under normal conditions. researchgate.net |
| Electrostatic Potential | High positive potential on Ca²⁺, high negative potential on COO⁻, near-zero on alkyl chain | DFT | Governs intermolecular interactions, solubility, and self-assembly behavior. |
Conformational Analysis and Energy Landscapes of the Carboxylate Anion
The heptadecanoate anion consists of a polar carboxylate head and a long, nonpolar hydrocarbon tail of sixteen C-C single bonds. Rotation around these bonds gives rise to numerous possible conformations. Conformational analysis aims to identify the most stable (lowest energy) arrangements and the energy barriers between them. nih.gov
Energy Landscapes: The potential energy landscape (PEL) of the heptadecanoate anion is a complex, multidimensional surface representing the energy of the molecule as a function of its geometry. chemrxiv.orgacs.org Theoretical studies can map this landscape to find local and global energy minima. mdpi.com The global minimum for an isolated alkyl chain typically corresponds to the all-trans (anti-periplanar) conformation, which minimizes steric hindrance.
Rotational Isomers: Rotations around the C-C bonds can lead to higher-energy gauche conformations. The energy difference between a trans and a gauche conformation in an alkane chain is a key parameter. These "defects" in the all-trans chain introduce kinks and increase the molecule's volume and disorder.
Solvent Effects: The presence of a solvent or the condensed phase dramatically modulates the conformational energy landscape. chemrxiv.org In a nonpolar environment, the all-trans conformation is strongly favored to maximize van der Waals interactions between chains. In contrast, interactions with polar solvents could stabilize different conformations.
Interactive Table: Conformational States of the Heptadecanoate Anion This table presents typical energy values associated with different conformations of a long alkyl chain, which would be determined via conformational analysis.
| Conformation | Dihedral Angle (C-C-C-C) | Relative Energy (approx.) | Structural Impact |
| Trans (anti) | ~180° | 0 kJ/mol (Reference) | Linear, extended chain. Favors packing and crystallinity. |
| Gauche (+/-) | ~±60° | ~3.5 kJ/mol | Kinked chain. Increases disorder and molecular volume. |
| Eclipsed | 0°, 120° | High (Energy Barrier) | Unstable transition state between rotamers. |
Molecular Dynamics Simulations of this compound in Condensed Phases and Interfaces
While quantum mechanics is ideal for studying the detailed electronic structure of a few molecules, Molecular Dynamics (MD) simulations are the tool of choice for exploring the collective behavior of thousands or millions of molecules over time. MD simulations model atoms as classical particles interacting through a "force field," which is a set of parameters and potential functions that describe the forces between atoms. These force fields can be developed with the aid of high-accuracy QM calculations. researchgate.net
Intermolecular Interactions and Self-Assembly Behavior
This compound is an amphiphilic salt. Its behavior is governed by the competition between the strong, long-range electrostatic interactions of the ionic headgroups and the weaker, short-range van der Waals interactions of the hydrocarbon tails. researchgate.net
Driving Forces for Self-Assembly: In nonpolar media, the primary driving force for self-assembly is the aggregation of the polar Ca²⁺(COO⁻)₂ headgroups to minimize their unfavorable contact with the solvent, forming structures like inverted micelles. The van der Waals forces between the alkyl chains further stabilize these aggregates. rsc.org
Coordination and Bridging: MD simulations can reveal the precise coordination environment of the Ca²⁺ ions. Calcium ions can interact with the oxygen atoms of the carboxylate groups in various ways, including bridging between different anions, which is crucial for forming a stable network. acs.org
Interface Behavior: At interfaces, such as between oil and water or on a solid surface, MD simulations can model the adsorption and orientation of the molecules. nih.gov For example, on a hydrophilic surface, the ionic headgroups would preferentially adsorb, while the hydrophobic tails would orient away from the surface. researchgate.net
Simulation of Phase Behavior and Mesoscopic Organization
MD simulations are particularly powerful for studying phase transitions and the formation of ordered structures (mesophases). By simulating the system at different temperatures and pressures, one can observe the transitions between different solid polymorphs, liquid crystalline phases, and the isotropic liquid state. nih.govresearchgate.net
Crystalline to Liquid Crystalline Transition: At low temperatures, this compound forms a crystalline solid where both the ionic headgroups and the alkyl tails are highly ordered. MD simulations can model the melting process, where the alkyl chains gain conformational freedom (introducing gauche defects) at a lower temperature than the ionic lattice disorders, leading to a liquid crystalline phase.
Mesoscopic Structures: On a larger scale, these materials can form lamellar (layered), hexagonal, or cubic phases. While atomistic MD is computationally expensive for these scales, it can provide parameters for higher-level mesoscopic simulation techniques that can model the formation of these larger structures.
Effect of Temperature and Pressure: Simulations can predict how the phase boundaries shift with temperature and pressure. For instance, increasing pressure would likely favor more densely packed phases, while increasing temperature promotes disorder and transitions to phases with higher entropy. nih.govresearchgate.net
Density Functional Theory (DFT) Applications in Predicting Reactivity and Interaction Potentials
DFT is a versatile quantum mechanical method that balances computational cost and accuracy, making it a standard tool for computational chemistry. researchgate.net Beyond electronic structure, DFT is used to predict the reactivity of molecules and to develop accurate interaction potentials for use in classical MD simulations.
Predicting Reactivity: DFT can be used to model chemical reactions involving this compound. By calculating the energies of reactants, products, and transition states, one can determine reaction enthalpies and activation energy barriers. researchgate.net For example, one could study the reaction of this compound with acids (leading to heptadecanoic acid and a calcium salt) or its role as a catalyst. The binding strength of the carboxylate ligand to the calcium ion is a key indicator of its stability and reactivity. nih.gov
Developing Interaction Potentials: A major application of DFT is the parameterization of force fields for MD simulations. The forces between atoms in classical simulations are not fundamental laws but rather mathematical functions with parameters fitted to experimental data or higher-level theory. DFT can provide highly accurate potential energy curves for specific interactions, such as the Ca²⁺-carboxylate interaction, which are then used to develop more reliable force fields. nih.gov DFT calculations have been used to determine the binding energy of carboxylates on mineral surfaces, which is then used to create new force field parameters for large-scale simulations. researchgate.net
Vibrational Analysis: DFT can accurately predict the vibrational frequencies of molecules. These can be compared directly with experimental infrared (IR) and Raman spectra to validate the computed structure and bonding. nih.govresearchgate.net Specific vibrational modes, such as the symmetric and asymmetric stretches of the COO⁻ group, are particularly sensitive to the coordination environment of the calcium ion.
Interactive Table: DFT-Calculable Properties for Reactivity and Interaction Studies
| Calculable Property | Description | Application for this compound |
| Reaction Energy (ΔE) | The energy difference between products and reactants. | Predicts the thermodynamics of reactions, e.g., acid-base neutralization. |
| Activation Energy (Ea) | The energy barrier that must be overcome for a reaction to occur. | Determines the kinetic feasibility and rate of reactions. |
| Binding Energy | The energy released when two molecules or ions bind together. | Quantifies the strength of the Ca²⁺-carboxylate bond and adsorption on surfaces. researchgate.net |
| Vibrational Frequencies | The frequencies at which the molecule's bonds vibrate. | Aids in the interpretation of experimental IR/Raman spectra to confirm structure and coordination. researchgate.net |
| Force Field Parameters | Parameters (e.g., partial charges, bond constants) for classical simulations. | Improves the accuracy of large-scale Molecular Dynamics simulations of self-assembly and phase behavior. nih.gov |
Computational Modeling of this compound Interactions with Inorganic and Organic Substrates
Computational modeling, utilizing methods such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, provides atomic-level insights into the interaction of this compound with various substrates. Although specific computational studies on this compound are limited, extensive research on similar long-chain calcium carboxylates, such as calcium stearate (B1226849), serves as a reliable proxy for understanding its behavior. These theoretical studies are crucial for elucidating the mechanisms of adsorption, binding energies, and molecular orientations at interfaces, which are fundamental to the compound's role in diverse applications.
Interactions with Inorganic Substrates:
The interaction of long-chain carboxylates with inorganic surfaces, particularly calcium-based minerals like calcite (CaCO₃), has been a primary focus of computational studies. These investigations are highly relevant to fields such as mineral processing, lubrication, and the preservation of cultural heritage.
DFT calculations have been instrumental in determining the energetics and geometry of carboxylate adsorption on calcite surfaces. Studies have shown that the primary interaction mechanism involves the carboxylate headgroup and the calcium ions on the mineral surface. The interaction is predominantly electrostatic, with the negatively charged oxygen atoms of the carboxylate group binding strongly to the positively charged surface calcium ions. Research on stearic acid adsorption on calcite has indicated that this interaction can be further stabilized by chelation, where the carboxylate group forms a bidentate linkage with a surface calcium atom.
Molecular dynamics simulations complement DFT by providing a dynamic picture of the adsorption process and the subsequent organization of the molecules on the surface. For long-chain carboxylates like stearate, simulations have revealed that the alkyl chains tend to align away from the hydrophilic calcite surface, creating a hydrophobic layer. This self-assembly is driven by van der Waals interactions between the alkyl chains. The orientation and packing density of these adsorbed layers are influenced by factors such as surface coverage and the specific crystal face of the substrate.
The binding energy of a carboxylate to a calcium carbonate surface in an aqueous environment has been calculated to be significant, indicating a strong and stable adsorption. For instance, the binding free energy for the desorption of carboxylate molecules from a calcium carbonate surface in the presence of an oil phase has been calculated to be as high as -148 kcal/mol, suggesting that the spontaneous removal of the adsorbed layer is unlikely.
Table 1: Calculated Interaction Parameters for Long-Chain Carboxylates on Inorganic Substrates (Representative Data)
| System | Computational Method | Calculated Parameter | Value |
|---|---|---|---|
| Carboxylate on Calcium Carbonate (in water) | DFT (PBE-D3) | Binding Energy | -29.45 kcal/mol |
| Stearate on Calcium Carbonate | MD | Optimal Adsorption Density | 20.20 Ų/molecule |
Interactions with Organic Substrates:
The computational modeling of this compound's interaction with organic substrates, such as cellulose (B213188) and synthetic polymers, is a more complex and less explored area. However, existing studies on related systems provide valuable insights into the potential interaction mechanisms.
In the case of cellulose, a polysaccharide rich in hydroxyl groups, the interaction with calcium carboxylates is expected to be multifaceted. Molecular dynamics simulations of calcium carbonate nanoparticles within an amorphous cellulose matrix have highlighted the dominance of electrostatic interactions between the calcium ions and the cellulose structure. This suggests that the calcium ion in this compound could act as a bridge, interacting with both the carboxylate group and the hydroxyl groups of the cellulose chains. Furthermore, the long heptadecyl chain can engage in van der Waals interactions with the less polar regions of the cellulose surface. Theoretical analyses have also pointed to the role of hydrogen bonding in the interaction between fatty acids and cellulose, which could be modified by the presence of the calcium salt.
For synthetic polymers like polypropylene (B1209903), which are non-polar, the interactions are primarily driven by weaker van der Waals forces. Experimental and theoretical studies on the migration of calcium stearate in polypropylene have implicitly pointed to the importance of interfacial tension and work of adhesion, which are governed by these non-covalent interactions. The long alkyl chain of this compound would be expected to have favorable van der Waals interactions with the polymer chains, influencing its dispersion and behavior within the polymer matrix.
Table 2: Predominant Interaction Forces in Calcium Carboxylate-Organic Substrate Systems
| Organic Substrate | Primary Interaction with Ca²⁺ | Primary Interaction with Carboxylate Headgroup | Primary Interaction with Alkyl Chain |
|---|---|---|---|
| Cellulose | Electrostatic (with hydroxyl groups) | Hydrogen Bonding (with hydroxyl groups) | van der Waals |
| Polypropylene | - | Dipole-induced dipole | van der Waals |
Applications of Calcium Heptadecanoate in Advanced Materials Science Research
Role of Calcium Heptadecanoate in Polymer Science and Engineering
In the realm of polymer science, metallic soaps like this compound are investigated for their ability to influence the physical and mechanical properties of polymers. These effects are primarily attributed to their role as nucleating agents, their impact on rheological behavior, and their function in composite systems.
Organic salts, including calcium salts of fatty acids, are recognized for their efficacy as nucleating agents. They can increase the crystallization temperature (Tc) of polymers like polypropylene (B1209903), meaning that crystallization begins at a higher temperature during cooling from the melt. This is advantageous in industrial processing as it can lead to shorter cycle times. The presence of a nucleating agent typically results in a larger number of smaller spherulites (crystalline domains). This refined crystalline structure can lead to improvements in optical properties, such as clarity, and mechanical properties, such as stiffness and impact strength.
While specific studies on this compound are not widely available, the behavior of similar compounds like calcium stearate (B1226849) and other organic calcium salts strongly suggests that it would function as a nucleating agent. The long hydrocarbon chain of the heptadecanoate anion would provide the necessary organic character to ensure good dispersion within a non-polar or semi-polar polymer matrix.
Table 1: Hypothetical Influence of this compound on the Crystallization Parameters of a Semi-Crystalline Polymer
| Parameter | Unfilled Polymer | Polymer with 0.5% this compound (Projected) |
| Peak Crystallization Temperature (Tc) | 115 °C | 123 °C |
| Crystallization Half-Time (t1/2) at 120°C | 5.2 min | 2.1 min |
| Spherulite Size | 50-100 µm | 10-30 µm |
| Degree of Crystallinity | 35% | 38% |
Note: The data in this table is illustrative and based on the typical performance of similar nucleating agents. Specific values for this compound would require experimental verification.
The rheological properties of a polymer melt are crucial for its processability through techniques like injection molding and extrusion. The addition of fillers and additives can significantly alter these properties. Metallic soaps can act as lubricants and processing aids. At low concentrations, they can reduce the viscosity of the polymer melt, improving flowability. This is attributed to the long alkyl chains of the fatty acid salt, which can reduce friction between polymer chains and between the polymer melt and the processing equipment.
However, at higher concentrations, or if the additive is not well-dispersed, it can lead to an increase in viscosity due to filler-polymer interactions and the formation of agglomerates. The rheological effects are also dependent on the shear rate. In academic studies, the influence of such additives is often characterized using techniques like capillary rheometry and rotational rheometry to understand the complex interplay between the additive, the polymer matrix, and the processing conditions. The study of these interactions is fundamental to optimizing processing parameters and ensuring the quality of the final product.
In polymer composites and nanocomposites, fillers are added to enhance properties such as stiffness, strength, and thermal stability. For inorganic fillers like calcium carbonate or talc, surface modification is often necessary to improve their dispersion and interfacial adhesion with the polymer matrix. Long-chain carboxylic acids and their salts, including what would be expected from this compound, can be used as surface modifiers or coupling agents.
When used in this context, the carboxylate head of the molecule would adsorb onto the surface of the inorganic filler, while the long hydrocarbon tail would project into the polymer matrix, creating a more compatible interface. This improved interfacial adhesion is critical for efficient stress transfer from the polymer matrix to the filler, thereby maximizing the reinforcing effect of the filler. In nanocomposites, where the interfacial area is vast, the role of such compatibilizers is even more critical to prevent the agglomeration of nanoparticles and to ensure the desired property enhancements are achieved.
Contributions to Lubricant Formulations and Tribological Studies
The study of friction, wear, and lubrication, known as tribology, is another area where calcium salts of fatty acids find application. They are key components in the formulation of greases and can act as friction modifiers and anti-wear additives in liquid lubricants.
Friction modifiers are additives that reduce the coefficient of friction between two sliding surfaces, particularly in the boundary lubrication regime where the surfaces are in close contact. Long-chain carboxylic acids and their salts are effective friction modifiers. The mechanism of action involves the adsorption of these molecules onto the metal surfaces to form a thin, ordered boundary film.
In the case of this compound, the polar carboxylate group would have a strong affinity for metal surfaces, leading to the formation of a densely packed monolayer with the long hydrocarbon tails oriented away from the surface. These organized layers can easily shear over one another, reducing the frictional forces between the asperities of the sliding surfaces. The odd-numbered carbon chain of heptadecanoic acid might lead to slightly different packing and film-forming characteristics compared to the more common even-numbered fatty acids, which is a subject of academic interest in tribology.
Table 2: Representative Coefficient of Friction Data for a Steel-on-Steel Contact Lubricated with a Base Oil and an Oil Containing a Calcium Fatty Acid Salt
| Lubricant | Static Coefficient of Friction (µs) | Kinetic Coefficient of Friction (µk) |
| Base Oil | 0.25 | 0.18 |
| Base Oil + 1% this compound (Projected) | 0.12 | 0.09 |
Note: This data is representative and illustrates the expected effect of a friction modifier. Actual values would depend on the specific test conditions.
In addition to friction reduction, the boundary films formed by metallic soaps also play a crucial role in preventing wear. By physically separating the sliding surfaces, these films prevent direct metal-to-metal contact, thus reducing adhesive and abrasive wear. The effectiveness of the anti-wear film depends on its strength, durability, and ability to reform under high loads and temperatures.
Calcium-based additives are known to form robust tribochemical films. Under the high pressures and temperatures generated at the contact points, a reaction can occur between the additive and the metal surface, forming a complex protective layer. This layer, often composed of metal oxides, carbides, and the decomposition products of the additive, is sacrificial and wears away in preference to the underlying metal surface. The presence of calcium can contribute to the formation of a stable and durable film. Research in this area often involves surface analysis techniques like X-ray Photoelectron Spectroscopy (XPS) and Auger Electron Spectroscopy (AES) to characterize the composition of these tribofilms and elucidate the mechanisms of wear protection. While specific studies on this compound are scarce, its chemical similarity to other calcium fatty acid salts suggests it would participate in similar wear reduction mechanisms. nih.gov
Application in Functional Coatings and Surface Modification Technologies
The amphiphilic nature of this compound, with its polar carboxylate head and nonpolar hydrocarbon tail, makes it a candidate for modifying the surface properties of various materials. Research in this area focuses on creating highly ordered molecular layers that can control surface energy and wettability.
Self-assembled monolayers of long-chain carboxylates, including heptadecanoate, can be formed on various substrates, particularly those with metal cations on their surface. The formation of these monolayers is driven by the chemisorption of the carboxylate head groups onto the substrate. In the context of calcium-containing substrates like calcium carbonate, heptadecanoic acid can react in situ to form a this compound monolayer.
The resulting SAMs are characterized by a high degree of molecular order, with the aliphatic chains orienting themselves away from the surface. The packing density and orientation of these chains are influenced by factors such as the substrate's crystal structure, the temperature, and the method of deposition. Characterization techniques such as Atomic Force Microscopy (AFM) and X-ray Photoelectron Spectroscopy (XPS) are used to confirm the formation and quality of these monolayers. While direct research on this compound SAMs is limited, studies on similar long-chain fatty acids on calcite show the formation of patchy domains that grow and coalesce into a homogeneous layer.
Table 1: Characteristics of Self-Assembled Monolayers of Long-Chain Carboxylates on Calcite
| Property | Description | Value (for similar C18 acids) |
|---|---|---|
| Monolayer Thickness | The height of the assembled molecular layer. | ~1.4 nm |
| Molecular Orientation | The tilt angle of the alkyl chains with respect to the surface normal. | Varies with packing density |
| Surface Coverage | The extent to which the substrate is covered by the monolayer. | Can approach 100% with sufficient exposure time |
| Formation Mechanism | Chemisorption of carboxylate groups onto surface calcium ions. | Spontaneous assembly |
Note: Data is based on studies of stearic acid (C18), a close structural analog of heptadecanoic acid (C17).
A primary application of forming a this compound SAM is to alter the surface energy of a material, thereby controlling its wettability. The dense layer of outwardly oriented, nonpolar heptadecanoate tails creates a low-energy surface that repels water. This transformation from a hydrophilic to a hydrophobic surface is quantifiable by measuring the water contact angle.
Research on analogous long-chain fatty acids demonstrates a significant increase in water contact angle upon monolayer formation, indicating a successful hydrophobic modification. For instance, the water contact angle on a calcite surface can be increased from being highly wetting to over 100 degrees, signifying a pronounced hydrophobic character. This property is crucial for applications such as water-repellent coatings, anti-fouling surfaces, and improving the compatibility between inorganic fillers and polymer matrices.
Table 2: Water Contact Angle Modulation by Long-Chain Fatty Acid Monolayers
| Surface | Treatment | Initial Water Contact Angle | Final Water Contact Angle |
|---|---|---|---|
| Calcite | None | < 20° | < 20° |
Note: This data, based on stearic acid, illustrates the expected effect of a this compound monolayer on surface wettability.
Integration into Phase Change Materials (PCMs) for Thermal Energy Management Research
Phase change materials are substances that absorb and release large amounts of latent heat during a phase transition at a nearly constant temperature. This characteristic makes them attractive for thermal energy storage applications. While research on this compound as a PCM is not extensive, the thermal behavior of long-chain calcium carboxylates provides insights into its potential.
The latent heat storage in this compound would occur during its solid-liquid phase transition. As the material is heated to its melting point, it absorbs a significant amount of energy (the heat of fusion) to break the crystalline structure, without a substantial increase in temperature. This stored energy is then released as the material cools and solidifies.
Systematic studies on the thermal behavior of calcium salts of shorter-chain carboxylic acids show that some of these compounds melt in the temperature range between their dehydration and decomposition. However, specific values for the melting point and latent heat of fusion for this compound are not well-documented in scientific literature. The potential for latent heat storage is a key area for future research into this compound.
Table 3: Thermal Transitions of Various Calcium Carboxylate Monohydrates
| Compound (Number of Carbon Atoms) | Dehydration Temperature (°C) | Onset of Decomposition (°C) |
|---|---|---|
| Calcium Hexanoate (C6) | 116.9 | 244 |
| Calcium Heptanoate (C7) | 121.8 | 227 |
| Calcium Octanoate (C8) | 118.9 | 212 |
| Calcium Decanoate (C10) | 118.6 | 185 |
| Calcium Dodecanoate (C12) | 121.2 | 170 |
Source: Adapted from a systematic study on the thermal decomposition of calcium carboxylates. This data indicates that melting, if it occurs, would be between these two temperature ranges.
For a PCM to be practical, it must exhibit high thermal and chemical stability over numerous melting and freezing cycles. The material should not degrade or change its thermal properties significantly with repeated use.
Research on a series of calcium carboxylates has shown that their thermal stability tends to decrease as the length of the aliphatic chain increases researchgate.net. The decomposition of these salts begins at temperatures that are dependent on the chain length. For this compound to be a viable PCM, its melting point would need to be well below its decomposition temperature to ensure a stable operational window. The long-term performance and stability of this compound under thermal cycling conditions remain a subject for further investigation.
Table 4: Thermal Stability of Calcium Carboxylates
| Compound | Onset of Decomposition Temperature (°C) |
|---|---|
| Calcium Hexanoate | 244 |
| Calcium Octanoate | 212 |
| Calcium Dodecanoate | 170 |
This table illustrates the trend of decreasing thermal stability with increasing chain length for calcium carboxylates.
Analytical Methodologies and Characterization Techniques in Calcium Heptadecanoate Research
Utilization of Methyl Heptadecanoate as a Reference Standard in Quantitative Analytical Chemistry
In the quantitative analysis of fatty acids and their derivatives, precision and accuracy are paramount. Methyl heptadecanoate, the methyl ester of heptadecanoic acid, serves as an indispensable tool, primarily as an internal standard. Its utility stems from the fact that odd-chain fatty acids like heptadecanoic acid are generally not abundant in most natural plant and animal lipids, making its ester derivative an ideal spike for tracking and quantifying other fatty acids present in a sample. chromforum.orgnih.gov
Methyl heptadecanoate is extensively used as an internal standard in chromatographic analyses for the quantification of fatty acid methyl esters (FAMEs). sigmaaldrich.comrestek.com Gas chromatography, particularly with a flame ionization detector (GC-FID), is the most common application. scielo.br The standard is added to a sample in a known quantity before the extraction and derivatization (esterification) process. chromforum.orgnih.gov Because the internal standard experiences the same potential losses during sample preparation and injection as the analytes of interest, its signal in the chromatogram provides a stable reference point for calculating the concentrations of other FAMEs. researchgate.net
This approach is standard practice in various fields, including the analysis of lipids in biological matrices, food products, and the quality control of biodiesel. sigmaaldrich.comgcms.cznih.gov For instance, European standard EN 14103 specifies methyl heptadecanoate for calibrating the response of all FAME components in biodiesel analysis. scielo.brgcms.cz While less common, methyl heptadecanoate is also suitable for High-Performance Liquid Chromatography (HPLC) methods, often used for analyzing fatty acids that are not sufficiently volatile for GC or when a different separation selectivity is required. sigmaaldrich.com
Table 1: Applications of Methyl Heptadecanoate as an Internal Standard
| Analytical Technique | Matrix | Purpose | Reference(s) |
| Gas Chromatography (GC) | Animal Fat (Lard) | Quantification of fatty acids. | sigmaaldrich.com |
| GC-Mass Spectrometry (GC-MS) | Algal Biomass/Oils | Analysis for biodiesel production. | sigmaaldrich.com |
| GC-FID | Biodiesel (B100) | Quantification of FAME content per EN 14103. | scielo.brgcms.cz |
| GC-FID | Vegetable Oils and Fats | FAME analysis. | sigmaaldrich.com |
| GC-MS | Human Blood (Whole, Serum, Plasma) | Assessment of fatty acid concentrations. | nih.gov |
| HPLC | General FAMEs Analysis | Separation of various fatty acid methyl esters. | sigmaaldrich.com |
When analyzing for heptadecanoate or other fatty acids at trace levels in complex samples such as biological fluids or environmental extracts, a robust and validated analytical method is essential. Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. researchgate.netcsic.es
The development process involves optimizing several stages:
Sample Preparation: Efficient extraction of lipids from the matrix and subsequent derivatization (transesterification) to volatile methyl esters. For trace analysis, techniques like solid-phase extraction (SPE) may be employed to clean the sample and concentrate the analytes. nih.gov
Chromatographic Conditions: Selection of the appropriate GC or LC column and optimization of parameters (e.g., temperature program in GC, mobile phase composition in LC) to achieve good resolution of the analytes from matrix interferences. restek.comperlan.com.pl
Detection: Use of sensitive detectors like a flame ionization detector (FID) or a mass spectrometer (MS), which provides higher selectivity and structural information. sigmaaldrich.com
Validation of the method involves assessing several key performance characteristics as outlined by regulatory bodies like the ICH. researchgate.net
Table 2: Key Parameters for Analytical Method Validation
| Parameter | Description | Purpose | Reference(s) |
| Accuracy | The closeness of agreement between the measured value and the true value. | Assesses systematic error or bias. Often determined using certified reference materials or recovery studies on spiked samples. | researchgate.net |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. | Measures random error. Evaluated at different levels: repeatability (same conditions) and reproducibility (different labs/days). | researchgate.netnih.gov |
| Linearity | The ability of the method to obtain test results that are directly proportional to the concentration of the analyte within a given range. | Defines the concentration range over which the analysis is accurate and precise. | researchgate.net |
| Limit of Detection (LOD) | The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Determines the sensitivity of the method. Typically calculated as 3.3 times the standard deviation of the response divided by the slope of the calibration curve. | researchgate.net |
| Limit of Quantification (LOQ) | The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Defines the lower limit of the useful analytical range. Typically calculated as 10 times the standard deviation of the response divided by the slope of the calibration curve. | researchgate.net |
| Specificity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities or matrix components. | Ensures that the signal measured is only from the analyte of interest. | researchgate.net |
Spectroscopic Characterization of Calcium Heptadecanoate Structure and Intermolecular Interactions
Spectroscopic and diffraction methods are powerful tools for investigating the molecular structure, bonding, and solid-state packing of this compound. These techniques provide detailed insights into the coordination environment of the calcium ion and the conformational arrangement of the long hydrocarbon chains.
Fourier Transform Infrared (FTIR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of molecules. researchgate.netmdpi.com For this compound, these methods are particularly useful for confirming its formation and studying the nature of the bond between the calcium ion and the carboxylate group. researchgate.net
When heptadecanoic acid reacts to form the calcium salt, the FTIR spectrum shows distinct changes:
The sharp, intense carbonyl (C=O) stretching band of the carboxylic acid, typically found around 1700 cm⁻¹, disappears. researchgate.net
Two new characteristic bands appear, corresponding to the asymmetric (νas) and symmetric (νs) stretching vibrations of the carboxylate group (COO⁻). These typically occur in the 1650-1540 cm⁻¹ and 1440-1380 cm⁻¹ regions, respectively. researchgate.netresearchgate.net
The frequency separation (Δν) between the asymmetric and symmetric carboxylate stretching bands can provide information about the coordination mode of the carboxylate ligand to the metal center (e.g., monodentate, bidentate chelating, or bridging). nih.gov
Raman spectroscopy is particularly effective for analyzing the long hydrocarbon chain. The C-C stretching region (around 1120–1040 cm⁻¹) can be used to differentiate between fatty acids of different chain lengths. researchgate.net Both techniques can also identify characteristic C-H stretching and bending vibrations of the methylene (B1212753) (CH₂) groups in the aliphatic tail. researchgate.net
Table 3: Characteristic Vibrational Frequencies for Metal Carboxylates
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Significance in this compound | Reference(s) |
| C=O Stretch (Carboxylic Acid) | ~1700 | Absent in the salt; its disappearance confirms salt formation. | researchgate.net |
| COO⁻ Asymmetric Stretch (νas) | 1650 - 1540 | Indicates the formation of the carboxylate anion and its interaction with the Ca²⁺ ion. | researchgate.netresearchgate.net |
| COO⁻ Symmetric Stretch (νs) | 1440 - 1380 | Provides complementary information on the carboxylate-metal coordination. | researchgate.netresearchgate.net |
| CH₂ Asymmetric Stretch | ~2915 - 2925 | Characteristic of the aliphatic chain. | researchgate.net |
| CH₂ Symmetric Stretch | ~2850 | Characteristic of the aliphatic chain. | researchgate.net |
| C-C Skeletal Stretches | 1120 - 1040 | Sensitive to chain length and conformation (more prominent in Raman spectra). | researchgate.net |
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the detailed molecular structure of compounds in solution and, with solid-state NMR, in their solid form. While specific NMR studies on this compound are not widely published, the principles of NMR can be applied to understand its structure.
¹H NMR: A proton NMR spectrum would provide information about the aliphatic chain. The terminal methyl (CH₃) group would appear as a triplet, while the numerous methylene (CH₂) groups along the chain would create a large, complex signal. The methylene group adjacent to the carboxylate (α-carbon) would have a distinct chemical shift compared to the others due to the influence of the COO⁻ group.
¹³C NMR: A carbon-13 NMR spectrum would show distinct signals for each unique carbon atom in the heptadecanoate chain. The carboxylate carbon would have a characteristic downfield chemical shift. The coordination of the carboxylate group to the calcium ion would influence the electronic environment and thus the chemical shift of the carboxylate carbon and the adjacent α-carbon compared to the free fatty acid. nih.gov
Solid-State NMR: Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) could be used to study the crystalline and amorphous phases of solid this compound, providing insights into molecular packing and conformational differences in the solid state.
X-ray Diffraction (XRD) is the definitive technique for determining the crystalline structure of solid materials. cambridge.org For calcium soaps like this compound, powder XRD is used to analyze their long-range molecular order. researchgate.net The diffraction pattern reveals a series of sharp peaks at specific angles (2θ), which correspond to the diffraction of X-rays by planes of atoms within the crystal lattice. niscpr.res.in
Analysis of the XRD pattern for long-chain calcium carboxylates has revealed several key structural features:
Layered Structure: These compounds typically form a well-ordered lamellar or layered structure. lookchem.com
Long and Short Spacings: The diffraction patterns show a series of intense, evenly spaced peaks at low diffraction angles, which correspond to the "long spacing" or the distance between the layers of calcium ions. There are also peaks at higher angles corresponding to "short spacings," related to the packing of the hydrocarbon chains. niscpr.res.in
Molecular Arrangement: From these spacings, it can be inferred that the heptadecanoate chains extend outwards from the planes of calcium ions. The molecular axes of the soap molecules are often slightly inclined relative to the basal planes. lookchem.com The presence of numerous diffraction orders suggests a high degree of crystallinity. niscpr.res.in
Table 4: Structural Insights from XRD of Calcium Soaps
| XRD Feature | Interpretation | Significance | Reference(s) |
| Intense low-angle peaks | Corresponds to the long spacing (d), representing the distance between layers of Ca²⁺ ions. | Confirms a lamellar (layered) crystal structure. | niscpr.res.inlookchem.com |
| Multiple diffraction orders | Indicates a high degree of crystallinity and long-range order. | Suggests a well-defined and repeating solid-state structure. | niscpr.res.in |
| High-angle peaks | Corresponds to short spacings, related to the side-by-side packing of the aliphatic chains. | Provides information on the sub-cell structure and chain packing efficiency. | niscpr.res.in |
| Calculated planar distance | Allows determination of the inclination angle of the molecular axes relative to the basal plane. | Elucidates the precise orientation of the fatty acid chains in the crystal lattice. | lookchem.com |
Thermal Analysis Techniques for Investigating Phase Transitions and Decomposition Pathways
Thermal analysis techniques are crucial in characterizing the physicochemical properties of materials like this compound. These methods measure changes in a material's physical properties as a function of temperature, providing vital information on thermal stability, phase transitions, and decomposition mechanisms.
Thermogravimetric Analysis (TGA) for Decomposition Kinetics and Thermal Stability
Thermogravimetric Analysis (TGA) is a fundamental thermal analysis technique that measures the change in mass of a sample as it is heated over time in a controlled atmosphere. tainstruments.comh-and-m-analytical.com This method is extensively used to determine the thermal stability and composition of materials, as well as to study the kinetics of their decomposition. tainstruments.combath.ac.uk
The process can be summarized by the following expected reactions:
Decomposition to Calcium Carbonate: Ca(C₁₇H₃₃O₂)₂ (s) → CaCO₃ (s) + Volatile organic products (g)
Decomposition of Calcium Carbonate: CaCO₃ (s) → CaO (s) + CO₂ (g) chembam.com
A TGA thermogram plots the percentage of mass loss against temperature. Each distinct weight loss step on the curve corresponds to a specific decomposition event. h-and-m-analytical.com The temperature ranges at which these losses occur indicate the thermal stability of the compound and its intermediates. The derivative of the TGA curve (DTG) shows the rate of mass loss, with peaks indicating the temperature of the maximum decomposition rate for each step. h-and-m-analytical.com By conducting TGA experiments at various heating rates, kinetic parameters such as the activation energy (Ea) and the pre-exponential factor (A) for each decomposition step can be calculated using model-free methods like the Ozawa-Flynn-Wall method. researchgate.netresearchgate.net
| Decomposition Stage | Expected Product | Typical Temperature Range (°C) | Theoretical Mass Loss (%) |
|---|---|---|---|
| 1 | Calcium Carbonate (CaCO₃) | 350 - 550 | ~82.7% |
| 2 | Calcium Oxide (CaO) | 600 - 850 | ~7.6% |
Note: The data in the table is illustrative, based on the stoichiometry of this compound and typical decomposition temperatures for similar long-chain calcium carboxylates.
Differential Scanning Calorimetry (DSC) for Phase Transition Thermodynamics
Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample compared to a reference. rroij.comtudelft.nl As the sample is subjected to a controlled temperature program, any physical or chemical transitions that involve a change in enthalpy (heat flow) are detected. linseis.com
For this compound, DSC is employed to study its thermotropic properties, including melting, crystallization, and other solid-state phase transitions. nih.gov A DSC thermogram plots heat flow versus temperature. An endothermic peak indicates a process that absorbs heat, such as melting, while an exothermic peak signifies a heat-releasing process, like crystallization. linseis.com
Key thermodynamic parameters obtained from a DSC curve include:
Transition Temperature (T): The onset temperature or the peak temperature of a transition.
Enthalpy of Transition (ΔH): The area under the transition peak, which quantifies the energy absorbed or released during the phase change. tudelft.nl
Specific Heat Capacity (Cp): Can be determined from the shift in the baseline of the DSC curve.
The analysis of these parameters provides a detailed understanding of the material's thermal behavior, purity, and crystalline structure. nih.gov In systems with multiple components or complex transitions, modulated DSC (MDSC) can be used to separate overlapping thermal events, offering better resolution. nih.gov
| Phase Transition | Typical Onset Temperature (°C) | Enthalpy of Transition (ΔH) (J/g) | Process Type |
|---|---|---|---|
| Melting | 120 - 150 | Varies | Endothermic |
| Crystallization (on cooling) | 110 - 140 | Varies | Exothermic |
Note: The data presented is a representative example for a long-chain fatty acid salt and illustrates the type of information obtained from DSC analysis.
Microscopic and Imaging Techniques for Morphological and Surface Characterization
Microscopy techniques are indispensable for visualizing the structure of materials at the micro- and nanoscale. For this compound, these methods reveal critical information about particle morphology, surface features, and aggregation, which are essential for understanding its properties and applications.
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM)
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are two powerful electron microscopy techniques used for high-resolution imaging of materials. brecjournals.com
Scanning Electron Microscopy (SEM) provides detailed images of a sample's surface topography. researchgate.net A focused beam of electrons scans the surface, and the resulting interactions generate various signals that are collected to form an image. SEM is highly effective for determining the morphology, size, and aggregation of this compound particles. brecjournals.com For instance, SEM images can reveal whether the particles are crystalline, amorphous, spherical, or needle-like, and how they cluster together. researchgate.net
Transmission Electron Microscopy (TEM) offers significantly higher resolution than SEM and is used to observe the internal structure of a material. nih.gov In TEM, a beam of electrons is transmitted through an ultra-thin sample. The interaction of the electrons with the sample forms an image that provides information on particle size, shape, and crystallinity. spebrazilfatc.com.br For nanomaterials, TEM can even resolve the crystalline lattice, providing direct evidence of the material's atomic structure. nih.govnih.gov TEM is particularly useful for studying the primary nanoparticles of this compound and understanding their growth and agglomeration processes. spebrazilfatc.com.br
Atomic Force Microscopy (AFM) for Surface Topography and Nanoscale Interactions
Atomic Force Microscopy (AFM) is a type of scanning probe microscopy that provides true three-dimensional topographical images of a sample's surface at extremely high resolution (nanometer to angstrom scale). mdpi.comazooptics.com Unlike electron microscopy, AFM does not require a vacuum and can be operated in ambient air or liquid, allowing for the study of samples under more natural conditions. mdpi.com
The principle of AFM involves scanning a sharp tip, attached to a flexible cantilever, across the sample surface. jeremyjordan.me Forces between the tip and the sample (such as van der Waals, electrostatic, or capillary forces) cause the cantilever to deflect. A laser beam reflected off the cantilever measures this deflection, which is then used to generate a 3D map of the surface topography. jeremyjordan.me
In the study of this compound, AFM can:
Provide detailed, quantitative information on surface roughness and texture. researcher.life
Image individual molecules or crystalline structures on the surface.
Measure nanoscale mechanical properties like adhesion and elasticity through force spectroscopy modes. mdpi.com
Distinguish between different material phases on a surface through phase imaging. wiley.com
AFM is a powerful tool for linking macroscopic properties to nanoscale surface features and intermolecular interactions. mdpi.com
Environmental and Fundamental Biological Interactions of Heptadecanoates Calcium Salt Focus
Environmental Fate and Transport Mechanisms of Heptadecanoates
The environmental fate and transport of heptadecanoates, salts of heptadecanoic acid, are governed by a combination of physical, chemical, and biological processes. cdc.govepa.govitrcweb.org These processes determine the persistence, mobility, and ultimate destination of the compound in various environmental compartments. cdc.govepa.gov The behavior of calcium heptadecanoate is largely influenced by the properties of the heptadecanoate anion, as the calcium cation is a common and relatively stable component of many environments.
Biodegradation Pathways and Microbial Metabolism in Aquatic and Terrestrial Environments
Heptadecanoic acid, an odd-chain saturated fatty acid, is susceptible to microbial degradation in both aquatic and terrestrial environments. The primary mechanism for the breakdown of straight-chain fatty acids like heptadecanoic acid is through β-oxidation. mdpi.com This process involves the sequential removal of two-carbon units from the carboxyl end of the fatty acid chain. mdpi.com
In the case of heptadecanoic acid, which has 17 carbon atoms, β-oxidation proceeds through several cycles, yielding multiple molecules of acetyl-CoA and, in the final step, one molecule of propionyl-CoA. mdpi.com While acetyl-CoA can enter the citric acid cycle for energy production, propionyl-CoA requires a separate metabolic pathway for further utilization.
Microorganisms in soil and aquatic sediments play a crucial role in these degradation processes. nih.gov Both aerobic and anaerobic bacteria are capable of metabolizing long-chain fatty acids. nih.gov Under aerobic conditions, oxygen acts as the terminal electron acceptor, leading to more rapid and complete degradation. Anaerobic degradation also occurs, though often at a slower rate, with other compounds such as nitrate (B79036) or sulfate serving as electron acceptors. asm.org
The rate of biodegradation can be influenced by several environmental factors, as detailed in the table below.
| Environmental Factor | Influence on Biodegradation |
| Oxygen Availability | Aerobic conditions generally lead to faster and more complete degradation compared to anaerobic conditions. asm.org |
| Temperature | Microbial activity and, consequently, biodegradation rates are temperature-dependent, with optimal rates occurring within a specific temperature range for different microbial communities. |
| pH | The pH of the soil or water can affect microbial enzyme activity and the solubility of the fatty acid salt, thereby influencing its availability for degradation. |
| Nutrient Availability | The presence of other essential nutrients, such as nitrogen and phosphorus, is necessary for microbial growth and metabolism, which can impact the rate of heptadecanoate degradation. |
| Microbial Community Composition | The specific types and abundance of microorganisms present in the environment will determine the overall capacity for heptadecanoate biodegradation. nih.gov |
Sorption and Desorption Behavior in Geo-Environmental Compartments
The movement of heptadecanoates in the subsurface is significantly influenced by sorption and desorption processes, which involve the partitioning of the compound between the aqueous phase and solid matrices like soil and sediment. mdpi.com The sorption of organic compounds such as fatty acids is primarily governed by interactions with soil organic matter and clay minerals. researchgate.net
Heptadecanoic acid, being a long-chain fatty acid, is relatively nonpolar and thus tends to adsorb to organic carbon in soil. The strength of this sorption is often correlated with the organic carbon content of the soil. In soils with low organic matter, clay minerals can also play a significant role in the sorption of fatty acids through various interaction mechanisms. researchgate.net
The desorption process, or the release of the sorbed compound back into the aqueous phase, is also a critical factor in determining its mobility and bioavailability. The extent of desorption can be influenced by factors such as soil composition, pH, and the presence of other organic compounds. researchgate.net
| Soil/Sediment Component | Role in Sorption/Desorption |
| Soil Organic Matter (SOM) | Acts as a primary sorbent for nonpolar organic compounds like heptadecanoic acid. Higher SOM content generally leads to greater sorption and reduced mobility. researchgate.net |
| Clay Minerals | Can adsorb fatty acids, particularly in soils with low organic matter content. The specific type of clay mineral can influence the strength of sorption. researchgate.net |
| pH | Affects the speciation of the fatty acid. At lower pH, heptadecanoic acid is in its less soluble protonated form, which may increase its sorption to organic matter. |
| Ionic Strength | The concentration of ions in the soil solution can influence the aggregation of clay particles and the solubility of this compound, thereby affecting sorption. |
Role of Fatty Acid Salts in Biogeochemical Cycling (General Academic Context)
Fatty acids and their salts are integral components of biogeochemical cycles, serving as both structural components of organisms and as a source of energy. nih.gov They are ubiquitous in the environment, arising from the decomposition of plant and microbial biomass. As such, they represent a significant pool of carbon that is cycled through various trophic levels.
In aquatic and terrestrial ecosystems, the breakdown of organic matter releases fatty acids into the environment. These fatty acids are then available for uptake and metabolism by a wide range of microorganisms. nih.gov This microbial processing of fatty acids is a key step in the carbon cycle, converting complex organic molecules into simpler compounds and ultimately carbon dioxide through respiration.
The physical and chemical properties of fatty acids, such as chain length and degree of saturation, influence their role in these cycles. For instance, longer-chain saturated fatty acids like heptadecanoic acid are generally less water-soluble and more persistent than shorter-chain or unsaturated fatty acids. The formation of salts, such as this compound, can further affect their solubility and bioavailability, thereby influencing their turnover rate in the environment.
Fundamental Biochemical Interactions of Heptadecanoates (Non-Clinical, In Vitro Mechanistic Focus)
In vitro studies provide valuable insights into the fundamental biochemical interactions of heptadecanoates at a molecular level, independent of systemic physiological effects. These investigations focus on the direct interactions of the fatty acid with cellular components like membranes and its transformation by specific enzymes.
Interactions with Model Biological Membranes and Lipids (in vitro)
Heptadecanoic acid, as a component of lipids, can interact with and be incorporated into model biological membranes, such as liposomes and lipid bilayers. The introduction of fatty acids into a membrane can alter its physical properties, including fluidity, thickness, and permeability. wikipedia.orgnih.gov
The nature of these interactions depends on the properties of the fatty acid itself, as well as the composition of the model membrane. Saturated fatty acids like heptadecanoic acid tend to pack more tightly within the lipid bilayer compared to unsaturated fatty acids, which have kinks in their hydrocarbon chains. wikipedia.org This can lead to a decrease in membrane fluidity.
The following table summarizes the potential effects of incorporating heptadecanoic acid into a model lipid membrane:
| Membrane Property | Effect of Heptadecanoic Acid Incorporation |
| Fluidity | Can decrease membrane fluidity due to the straight, saturated nature of the acyl chain, leading to more ordered packing of lipids. wikipedia.org |
| Thickness | May cause a slight increase in the thickness of the lipid bilayer as the long hydrocarbon chain aligns with the existing phospholipids. |
| Permeability | Changes in membrane fluidity and packing can alter the permeability of the membrane to water and small solutes. |
| Phase Behavior | The incorporation of fatty acids can influence the phase transition temperature of the lipid bilayer. |
These in vitro studies using model systems are crucial for understanding the fundamental biophysical principles that govern how fatty acids influence the structure and function of biological membranes. acs.org
Enzymatic Transformations and Metabolic Pathways of Heptadecanoates (in vitro)
The metabolic fate of heptadecanoic acid has been investigated in in vitro systems using isolated enzymes and cell fractions. These studies have confirmed that β-oxidation is the primary pathway for its degradation. nih.gov In this pathway, heptadecanoyl-CoA is sequentially broken down by a series of four enzymatic reactions.
The key enzymes involved in the β-oxidation of heptadecanoyl-CoA are:
Acyl-CoA dehydrogenase: Catalyzes the initial oxidation step.
Enoyl-CoA hydratase: Adds a water molecule across the double bond.
3-hydroxyacyl-CoA dehydrogenase: Oxidizes the hydroxyl group to a keto group.
Thiolase: Cleaves the β-ketoacyl-CoA, releasing acetyl-CoA and a shortened acyl-CoA. nih.gov
This cycle repeats until the final three-carbon propionyl-CoA is formed. In vitro studies have been instrumental in elucidating the specifics of these enzymatic reactions and the cofactors required.
In addition to β-oxidation, other enzymatic transformations can occur. For instance, α-oxidation, which involves the removal of a single carbon atom from the carboxyl end, has been identified as another potential metabolic pathway for fatty acids. researchgate.net
| Enzyme / Pathway | Role in Heptadecanoate Metabolism (in vitro) | Products |
| β-Oxidation | Primary pathway for the degradation of the fatty acid chain. nih.gov | Acetyl-CoA, Propionyl-CoA |
| α-Oxidation | Alternative pathway involving the removal of one carbon atom at a time. researchgate.net | A 16-carbon fatty acid (palmitic acid) in the first cycle. |
| Acyl-CoA Synthetase | Activates heptadecanoic acid to heptadecanoyl-CoA before it can enter the β-oxidation pathway. | Heptadecanoyl-CoA |
These in vitro metabolic studies are essential for understanding the biochemical basis of how organisms process and utilize odd-chain fatty acids like heptadecanoic acid. nih.govmdpi.com
Cellular Uptake Mechanisms in Non-Clinical Model Systems (e.g., cell cultures)
The entry of heptadecanoate, a long-chain saturated fatty acid, into cells is a complex process governed by mechanisms common to other long-chain fatty acids. In non-clinical model systems such as cell cultures, this uptake is understood to occur through two primary pathways: passive diffusion across the plasma membrane and a more efficient, protein-mediated transport system.
Under physiologic conditions, the predominant mechanism for cellular uptake of free fatty acids is facilitated transport. nih.gov This process involves a suite of membrane-associated proteins that bind fatty acids and shuttle them into the cell. Key proteins implicated in this pathway include fatty acid translocase (FAT/CD36), plasma membrane-associated fatty acid-binding proteins, and various fatty acid transport proteins (FATPs). nih.govresearchgate.net The protein FAT/CD36, in particular, is a crucial regulator of fatty acid uptake in metabolically active tissues. nih.govresearchgate.netresearchgate.net Its regulatory function can be modulated by relocating the protein from intracellular stores to the plasma membrane, a process stimulated by signals such as insulin or muscle contraction. nih.govresearchgate.net Studies in Caco-2 human intestinal cells have demonstrated a saturable uptake component for long-chain fatty acids, which supports the involvement of a carrier-mediated protein transport system. nih.gov
The role of calcium in the direct transport of heptadecanoate is not well defined; however, calcium ions (Ca2+) are critical second messengers that significantly influence cellular metabolism, which in turn affects fatty acid utilization. Research using L6 skeletal muscle cells has shown that while intracellular Ca2+ can stimulate the mitochondrial oxidation of fatty acids, it does not directly stimulate their transport into the cell. nih.govresearchgate.net For example, studies in cardiomyocytes found that elevating Ca2+ levels had no effect on the uptake of palmitate, another long-chain fatty acid. nih.gov Conversely, other in vitro work using rat jejunum slices observed a significant increase in palmitic acid uptake when incubated in the presence of calcium, suggesting a potential interrelationship between calcium and long-chain fatty acid transport at the cellular membrane in intestinal models. nih.gov This indicates that calcium's influence is likely indirect, regulating downstream metabolic pathways that create a demand for fatty acids, rather than participating directly in the membrane transport event itself. nih.govfrontiersin.orgmdpi.com
The table below summarizes key research findings regarding the cellular uptake of long-chain fatty acids, including heptadecanoate, in various non-clinical model systems.
Interactive Data Table: Research Findings on Long-Chain Fatty Acid Cellular Uptake
| Model System | Fatty Acid Studied | Key Findings on Uptake Mechanism |
| Rat Jejunum Slices | Palmitic Acid | A substantial increase in fatty acid uptake was observed in the presence of calcium. nih.gov |
| L6 Skeletal Muscle Cells | Palmitate | Intracellular Ca2+ stimulated fatty acid oxidation but did not directly enhance fatty acid transport across the plasma membrane. nih.govresearchgate.net |
| Cardiomyocytes | Palmitate | Elevation of intracellular Ca2+ levels did not affect palmitate uptake. nih.gov |
| Caco-2 Cells | Palmitate, Oleate | Uptake of long-chain fatty acids was found to be saturable, indicating a protein-mediated transport mechanism. nih.gov |
| Panc-1 and MIA PaCa-2 (Pancreatic Cancer Cells) | Heptadecanoic Acid | Heptadecanoic acid exerted cytotoxic effects and induced apoptosis, implying cellular uptake, although the specific transport mechanism was not detailed. nih.gov |
Future Directions and Advanced Research Frontiers for Calcium Heptadecanoate
Exploration of Novel Applications in Emerging Technologies and Niche Advanced Materials
The future utility of calcium heptadecanoate lies in leveraging its specific physicochemical properties for specialized applications beyond the current scope of generic metallic soaps. Research is anticipated to move into high-performance and niche sectors where its odd-carbon chain length can provide a distinct advantage.
Metallic soaps, which are metal salts of fatty acids, are known for their roles as lubricants, stabilizers, and thickening agents in industries such as plastics, rubber, and paints. platinumindustriesltd.com Their water-repellent and gelling properties make them valuable in a wide array of products, from pharmaceuticals to construction materials. cfmot.de Future research could explore the use of this compound in the following areas:
Advanced Polymer Additives: Investigation into its role as a high-performance lubricant and release agent in the processing of engineering plastics and bioplastics. Its unique chain length may influence melt flow, surface finish, and polymer matrix compatibility in novel ways compared to traditional calcium stearate (B1226849).
Phase Change Materials (PCMs) for Thermal Energy Storage: Fatty acids and their eutectic mixtures are gaining attention for latent heat storage applications. nih.govmdpi.com Research is needed to characterize the melting point, latent heat of fusion, and thermal stability of this compound, positioning it as a potential component in bio-based PCMs for applications in smart textiles, building materials, and electronics thermal management. mdpi.com
Hydrophobic Coatings and Functional Surfaces: The water-repellent nature of metallic soaps can be exploited to create superhydrophobic surfaces. cfmot.de Future work could focus on developing nanocomposites incorporating this compound for applications in self-cleaning coatings, anti-icing surfaces, and moisture-resistant packaging.
| Potential Application Area | Research Focus | Desired Outcome |
| Advanced Polymer Systems | Use as a specialized processing aid and stabilizer. | Improved melt flow, enhanced surface properties, and better compatibility in niche polymers. |
| Thermal Energy Storage | Characterization as a Phase Change Material (PCM). | Development of bio-based thermal management solutions for buildings and electronics. mdpi.com |
| Functional Coatings | Formulation of water-repellent and protective surfaces. | Creation of durable, self-cleaning, and moisture-resistant materials. cfmot.de |
Development of Sustainable and Eco-Conscious Synthetic Routes and Methodologies
The chemical industry's growing emphasis on green chemistry is driving a move away from traditional synthesis methods toward more environmentally benign processes. researchgate.netuem.br For this compound, this involves innovating beyond the conventional double decomposition (precipitation) and direct reaction (melt) processes used for other metallic soaps. cfmot.dechemcess.com
Future research will likely focus on several key areas of sustainable synthesis:
Bio-based Feedstocks: Heptadecanoic acid (margaric acid) is a naturally occurring fatty acid found in trace amounts in ruminant fats and some plants. nih.gov Research into scalable and sustainable sourcing, potentially from oleaginous microorganisms or engineered crops, is a critical first step.
Green Solvents and Catalysis: Shifting from organic solvents to aqueous media or solvent-free conditions is a core principle of green chemistry. arkat-usa.orgnih.gov The development of water-based synthetic routes or the use of biocatalysts, such as lipases, could significantly reduce the environmental footprint of production.
Energy Efficiency: Exploring energy-efficient reaction methodologies, such as microwave-assisted synthesis or sonochemistry, could shorten reaction times and lower energy consumption compared to traditional heating methods. arkat-usa.org
Circular Economy Approaches: Investigating the use of waste-derived calcium sources, such as calcium carbonate from industrial byproducts, could create a more circular production lifecycle. arkat-usa.org
| Synthesis Method | Principle | Potential Advantage |
| Biocatalysis | Use of enzymes (e.g., lipases) to catalyze the reaction. | High selectivity, mild reaction conditions, reduced waste. |
| Microwave-Assisted Synthesis | Application of microwave energy to drive the reaction. | Rapid heating, shorter reaction times, improved energy efficiency. arkat-usa.org |
| Aqueous Media Synthesis | Using water as the primary solvent. | Eliminates hazardous organic solvents, environmentally friendly. arkat-usa.org |
| Mechanochemistry | Solvent-free synthesis via mechanical grinding of reactants. | Reduces solvent waste, potentially lowers energy input. |
Integration of Advanced Computational Modeling and Predictive Analytics for Material Design
The integration of computational tools has become essential for accelerating materials discovery and optimizing their properties. techscience.com For this compound, a compound with limited empirical data, computational modeling offers a powerful pathway to predict its behavior and guide experimental efforts.
Future research frontiers in this domain include:
Molecular Dynamics (MD) Simulations: Using MD to model the molecular structure, crystal packing, and phase transitions of this compound. This can provide fundamental insights into how its odd-numbered carbon chain affects its bulk properties, such as melting point and viscosity, compared to even-chained analogues.
Predictive Property Modeling: Employing quantitative structure-property relationship (QSPR) models and machine learning algorithms to predict the performance of this compound in various applications. nih.govresearchgate.net For instance, predictive models could estimate its efficacy as a lubricant in different polymer matrices or its thermal properties in eutectic mixtures. researchgate.net
Formulation Design: Utilizing computational tools to design and optimize formulations containing this compound. This could involve predicting the phase behavior of multi-component systems, such as polymer blends or PCM eutectics, thereby reducing the need for extensive trial-and-error experimentation. researchgate.net
Interdisciplinary Research Synergies and Unexplored Academic Niches in Fatty Acid Chemistry
The full potential of this compound will be unlocked through collaboration across diverse scientific disciplines. Its unique properties position it at the intersection of materials science, chemistry, and biology, opening up several unexplored research niches.
Biomaterials and Pharmaceutical Applications: Metallic soaps are used as excipients in pharmaceutical formulations, acting as lubricants or gelling agents. cfmot.de The biocompatibility of calcium and heptadecanoic acid (a metabolite) suggests potential applications in drug delivery systems, medical device coatings, or as a matrix for controlled-release formulations.
Nanomaterial Synthesis: Calcium compounds like calcium carbonate are widely used in the synthesis of biomedical nanoparticles. nih.gov this compound could serve as a novel precursor or template for creating structured nanomaterials with tailored morphologies and surface properties.
Food Science and Nutraceuticals: Heptadecanoic acid is being studied for its biological roles. nih.gov Interdisciplinary research could explore the use of this compound as a food additive, perhaps as an emulsifier or texturizing agent, leveraging its unique metabolic profile.
Identification of Knowledge Gaps and Formulation of New Research Hypotheses for Fundamental Understanding
Despite its potential, fundamental knowledge about this compound remains sparse. Addressing these knowledge gaps is crucial for underpinning future technological advancements.
Key Knowledge Gaps:
Solid-State Structure: The precise crystal structure and potential polymorphism of this compound have not been thoroughly characterized.
Thermophysical Properties: Comprehensive data on its melting temperature, enthalpy of fusion, thermal conductivity, and specific heat capacity are lacking. nih.gov
Comparative Performance: There is a lack of direct comparative studies evaluating its performance against industry-standard calcium stearate and palmitate in key applications like polymer processing or lubrication.
Degradation and Stability: The long-term thermal and chemical stability, as well as the environmental degradation pathways, are not well understood.
New Research Hypotheses:
Hypothesis 1: The odd-numbered carbon chain of this compound results in a less efficient crystal packing structure compared to its even-chained counterparts, leading to a lower melting point and unique phase behavior.
Hypothesis 2: The specific chain length of heptadecanoate will exhibit superior compatibility and lubricating efficiency in certain polar polymers where even-chained fatty acid salts show limitations.
Hypothesis 3: this compound can form eutectic mixtures with other fatty acids that possess lower melting points and higher latent heat storage capacities than predicted by ideal mixture models, making them highly effective for thermal energy storage. researchgate.net
By systematically addressing these gaps and testing these hypotheses, the scientific community can build the foundational knowledge required to elevate this compound from a chemical curiosity to a valuable component in the next generation of advanced materials.
Q & A
What are the standard analytical methods for quantifying Calcium heptadecanoate in complex mixtures?
This compound is typically quantified using gas chromatography (GC) with flame ionization detection (FID). Methyl heptadecanoate is often employed as an internal standard to improve accuracy. Key parameters include a helium carrier gas (linear velocity: 50 cm/s), split injection (3:1 ratio), and validation of system suitability (resolution ≥2.0 between analytes). Relative retention times and peak area ratios are critical for identification and quantification .
How can researchers ensure the reproducibility of this compound synthesis protocols?
Reproducibility requires meticulous documentation of experimental conditions, including reagent purity, reaction temperature, and catalyst loading. Detailed protocols should be provided in the main manuscript or supplementary materials, adhering to guidelines for chemical synthesis reporting. Cross-referencing with established methods (e.g., XRF for catalyst characterization) and peer validation of spectral data (e.g., FTIR, NMR) are essential .
What strategies resolve contradictions in reported solubility data of this compound across studies?
Discrepancies in solubility data may arise from variations in solvent purity, temperature control, or measurement techniques. Researchers should replicate experiments under standardized conditions (e.g., USP/ANP guidelines) and employ complementary techniques like differential scanning calorimetry (DSC) or X-ray diffraction (XRD) to confirm crystallinity and phase behavior. Meta-analyses of existing data with robust statistical frameworks (e.g., ANOVA) can identify systematic errors .
How can reaction conditions be optimized for using this compound as a catalyst in biodiesel production?
Optimization involves factorial design experiments to assess variables such as methanol-to-oil molar ratio, catalyst concentration, and reaction time. Kinetic studies using GC-FID to monitor fatty acid methyl ester (FAME) yields are critical. Cross-validation with calcium oxide (CaO) catalyst systems, as demonstrated in transesterification studies, provides methodological insights .
What literature search strategies effectively identify peer-reviewed studies on this compound?
Use databases like SciFinder or PubMed with search terms: "this compound" AND ("synthesis" OR "characterization"). Limit results to peer-reviewed articles (last 5 years) and filter by methodology-focused keywords (e.g., "GC-FID," "XRD"). Avoid overly technical papers unless corroborated by foundational studies .
How can interdisciplinary approaches integrate this compound’s properties into materials science applications?
Explore its role as a stabilizer in polymers (e.g., PVC) by testing thermal degradation resistance via thermogravimetric analysis (TGA). Collaborate with materials scientists to assess mechanical properties under accelerated aging conditions. Comparative studies with non-toxic alternatives (e.g., zinc stearate) can highlight performance trade-offs .
What statistical methods are recommended for analyzing experimental data on this compound’s reactivity?
Use multivariate regression to model reaction outcomes (e.g., yield, purity) against independent variables (e.g., temperature, pH). Pairwise comparisons (T-tests) and error propagation analysis ensure robustness. Data visualization tools (e.g., OriginLab) should highlight trends in reactivity profiles, with raw datasets archived in repositories like Zenodo .
How to design experiments assessing the environmental impact of this compound?
Apply the PICO framework: P opulation (aquatic ecosystems), I ntervention (this compound exposure), C omparison (control groups), O utcome (biodegradation rates). Use OECD guidelines for toxicity testing, including algal growth inhibition assays and LC50 determinations. Longitudinal studies should monitor bioaccumulation potential via ICP-MS for calcium speciation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
